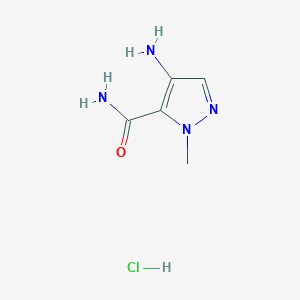

4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Description

Introduction and Chemical Fundamentals

Historical Context and Discovery

The development of pyrazole carboxamide compounds has been closely linked to advances in heterocyclic chemistry and medicinal research over the past several decades. Pyrazole derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities and their role as versatile scaffolds in organic synthesis. The specific compound 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride emerged as part of systematic efforts to explore substituted pyrazole carboxamides for potential therapeutic applications.

The broader class of pyrazole carboxamides has found extensive use in medicinal chemistry, with numerous derivatives being developed as commercial pharmaceuticals targeting various biological pathways. Solid phase synthesis methodologies for 1,5-diarylpyrazole-4-carboxamides have been developed specifically for the discovery of new compounds as potential G-protein coupled receptor ligands, demonstrating the continued importance of this chemical class in drug discovery efforts. The systematic exploration of pyrazole carboxamides has led to the identification of compounds with submicromolar antagonist activities at various receptor targets, establishing the foundation for continued research in this area.

Systematic Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is officially designated with the Chemical Abstracts Service registry number 939979-31-4, providing a unique identifier for this specific chemical entity. The systematic name reflects the structural features of the molecule: the pyrazole ring system serves as the parent structure, with the amino group located at position 4, a methyl substituent at the nitrogen atom in position 1, and a carboxamide group at position 5.

The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the pyrazole family. Pyrazoles are five-membered ring systems containing two nitrogen atoms in adjacent positions, making them part of the azole class of heterocycles. The presence of both amino and carboxamide functional groups further classifies this compound as a multifunctional heterocycle with potential for diverse chemical reactivity and biological activity.

Alternative nomenclature systems may refer to this compound using different numbering conventions, as pyrazole derivatives can exhibit tautomeric behavior that affects systematic naming. The hydrochloride salt designation indicates the protonation state of the molecule and its formation as a stable crystalline salt with hydrochloric acid.

Structural Characterization of the Hydrochloride Salt

Molecular Formula and Protonation State

The molecular formula of this compound is C₅H₉ClN₄O, with a molecular weight of 176.61 grams per mole. This formula represents the combination of the free base compound (C₅H₈N₄O) with one equivalent of hydrochloric acid, resulting in the formation of a stable hydrochloride salt. The protonation occurs at one of the nitrogen atoms within the molecule, most likely at the amino group at position 4, which enhances the compound's water solubility and crystalline stability.

The InChI (International Chemical Identifier) for this compound is 1S/C5H8N4O.ClH/c1-9-4(5(7)10)3(6)2-8-9;/h2H,6H2,1H3,(H2,7,10);1H, which provides a standardized representation of the molecular structure and connectivity. The corresponding InChI Key is ZJBWDQCBQLTJCB-UHFFFAOYSA-N, offering a shortened hash representation for database searching and identification purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClN₄O |

| Molecular Weight | 176.61 g/mol |

| CAS Registry Number | 939979-31-4 |

| InChI Key | ZJBWDQCBQLTJCB-UHFFFAOYSA-N |

| Physical Form | Powder |

| Purity | 95% |

Tautomeric Behavior and Isomerism

Pyrazole derivatives, including 4-amino-1-methyl-1H-pyrazole-5-carboxamide, exhibit complex tautomeric behavior that significantly influences their chemical and biological properties. The fundamental tautomeric equilibrium in pyrazoles involves the migration of the hydrogen atom between the two nitrogen atoms in the ring system, leading to the interchange between 3(5)-substituted forms. However, the presence of a methyl group at the N1 position in this compound fixes the tautomeric state, preventing the typical annular prototropic tautomerism observed in unsubstituted pyrazoles.

The amino group at position 4 introduces additional complexity to the tautomeric considerations. While 3(5)-aminopyrazoles can theoretically undergo side-chain tautomerism involving the amino group, studies indicate that the imino forms are generally not favored, and only annular rearrangement between ring nitrogen atoms typically occurs. In the case of 4-amino-1-methyl-1H-pyrazole-5-carboxamide, the N-methylation effectively locks the structure in a single tautomeric form, eliminating the dynamic equilibrium commonly observed in other pyrazole derivatives.

Theoretical calculations have demonstrated that tautomeric ratios in pyrazoles reflect hydrogen bonding ability and polarizability of the solvating environment, where the dipole moment of the tautomer determines the direction of the equilibrium. The fixed N-methylated structure of this compound provides advantages in medicinal chemistry applications, as it eliminates uncertainties related to tautomeric equilibria that could complicate structure-activity relationships and pharmacokinetic properties.

Crystallographic Analysis of the Salt Form

The hydrochloride salt formation of 4-amino-1-methyl-1H-pyrazole-5-carboxamide provides enhanced crystalline stability and improved handling characteristics compared to the free base form. Crystallographic studies of related pyrazole carboxamide hydrochlorides have revealed important structural features that contribute to their stability and properties. The salt formation typically involves protonation of the most basic nitrogen atom, which in this case is likely the amino group at position 4, resulting in the formation of ionic interactions with the chloride counterion.

The crystal packing of pyrazole derivatives is often dominated by hydrogen bonding interactions involving the amino and carboxamide functional groups. In the hydrochloride salt form, additional ionic interactions between the protonated amino group and the chloride ion contribute to the overall crystal lattice stability. These intermolecular interactions play a crucial role in determining the physical properties of the compound, including melting point, solubility, and stability under various storage conditions.

Spectroscopic characterization methods provide insight into the structural features of the hydrochloride salt. Infrared spectroscopy typically reveals characteristic absorption bands around 1650 cm⁻¹ corresponding to the carboxamide carbonyl group, while nuclear magnetic resonance spectroscopy can provide detailed information about the protonation state and molecular conformation. The formation of the hydrochloride salt often results in characteristic shifts in the NMR spectra compared to the free base, particularly for signals corresponding to the amino group and nearby carbon atoms.

The crystallographic analysis reveals that the molecular geometry is influenced by both intramolecular and intermolecular hydrogen bonding patterns. The carboxamide group can participate in hydrogen bonding as both a donor (through the NH₂ group) and an acceptor (through the carbonyl oxygen), while the amino group at position 4 serves as a hydrogen bond donor when protonated in the salt form. These interactions contribute to the formation of extended hydrogen bonding networks in the crystal structure, enhancing the overall stability of the solid-state form.

Properties

IUPAC Name |

4-amino-2-methylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.ClH/c1-9-4(5(7)10)3(6)2-8-9;/h2H,6H2,1H3,(H2,7,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBWDQCBQLTJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-1-methyl-1H-pyrazole with a carboxylating agent under controlled conditions to form the carboxamide derivative. The hydrochloride salt is then obtained by treating the carboxamide with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, most notably Sildenafil, which is used to treat erectile dysfunction. Its role as a precursor in drug synthesis highlights its significance in the pharmaceutical industry.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated against multiple cancer cell lines, showing significant cytotoxic effects. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Inhibition of cell proliferation |

| SF-268 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

These findings suggest that the compound may disrupt critical cellular processes involved in cancer progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, potentially through modulation of inflammatory pathways. This makes it a candidate for therapeutic development in conditions characterized by chronic inflammation .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Tubulin Polymerization : Disrupting microtubule formation essential for cell division.

- Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.

- Modulation of Kinase Activity : Affecting signaling pathways linked to cancer progression.

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxicity with IC50 values as low as 3.25 mg/mL for compounds similar to this compound, suggesting strong potential for further development as anticancer agents.

Case Study 2: Inhibition of Inflammatory Markers

Another study highlighted the ability of pyrazole derivatives to inhibit the production of pro-inflammatory cytokines in vitro. The findings suggested that these compounds could be developed into therapeutic agents for chronic inflammatory conditions, showcasing their potential in treating diseases characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The target compound’s carboxamide group and hydrochloride salt contrast with the carboxylic acid in ’s derivative, affecting hydrogen bonding and solubility. The chlorine substituent in ’s compound may enhance electrophilic reactivity .

- Pharmacological Relevance : While the target compound is used in PDE assays, Chlorodenafil (a structurally complex derivative) acts as a direct PDE-5 inhibitor, highlighting the role of extended aromatic systems in drug design .

Physicochemical Properties

Comparative physical data reveal differences in stability and reactivity:

- Thermal Stability : The high boiling point of the target compound suggests strong ionic interactions due to the hydrochloride salt, whereas the carboxylic acid derivative () has a lower melting point, indicative of weaker intermolecular forces .

Biological Activity

4-Amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its implications in drug development and therapeutic applications, particularly as an impurity in the synthesis of sildenafil, a well-known phosphodiesterase inhibitor. The compound's structure and functional groups suggest it may interact with various biological targets, leading to diverse pharmacological effects.

- Molecular Formula : C5H8N4O·HCl

- Molar Mass : 168.60 g/mol

- Structure : Characterized by a pyrazole ring with an amino and a carboxamide group, which are crucial for its biological activity.

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : Potential interaction with phosphodiesterase enzymes, similar to sildenafil, which may influence cyclic nucleotide levels within cells.

- Receptor Modulation : Binding to specific receptors and enzymes, thereby modulating their activities and leading to various biological effects.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities across various cell lines. The following table summarizes the findings related to the cytotoxic effects of related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | Hep-2 | 3.25 | Cytotoxicity |

| Compound C | A549 | 26 | Growth inhibition |

| Compound D | NCI-H460 | 0.95 | VEGF-induced proliferation inhibition |

These results indicate that modifications in the pyrazole structure can significantly enhance anticancer activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although detailed quantitative data remains sparse. The presence of amino and carboxamide groups is believed to contribute to its interaction with microbial targets .

Other Biological Activities

In addition to anticancer and antimicrobial properties, there are indications that this compound may possess:

- Anti-inflammatory Effects : Similar pyrazole derivatives have shown potential in reducing inflammation markers in vitro.

- Antioxidant Activity : Some studies suggest that this compound may have radical scavenging abilities, contributing to its therapeutic potential against oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Study on Antitumor Activity :

- Antimicrobial Evaluation :

Q & A

Q. What are the established synthetic methodologies for 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via multi-step processes, often starting from pyrazole core templates. A common approach involves cyclization reactions, such as using phosphorus oxychloride (POCl₃) to form carboxamide groups from carboxylic acid precursors. For example, analogous pyrazole derivatives are synthesized via Vilsmeier-Haack reactions (formylation using DMF/POCl₃), which can be adapted for introducing substituents . Optimization includes adjusting stoichiometry, temperature (e.g., 120°C for cyclization), and purification via recrystallization or chromatography. Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and reduce trial-and-error experimentation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Spectroscopy : IR for functional groups (e.g., amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR for substituent confirmation (e.g., methyl protons at δ ~3.0 ppm), and mass spectrometry for molecular weight verification (theoretical m/z = 218.68) .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity >95%.

- Elemental analysis : Validate empirical formula (C₈H₁₅ClN₄O) .

Q. What are the stability considerations for long-term storage of this compound?

The compound should be stored in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Stability studies for similar pyrazole derivatives indicate sensitivity to moisture and light, necessitating desiccants and amber glassware. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

Tools like density functional theory (DFT) predict electronic properties (e.g., charge distribution at the amino group) to guide functionalization. Reaction path search algorithms (e.g., GRRM) identify low-energy intermediates, while molecular docking screens for bioactivity (e.g., phosphodiesterase inhibition) . Machine learning models trained on pyrazole reaction datasets can recommend solvent systems (e.g., DMF/THF) or catalysts (e.g., Pd/C for hydrogenation) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictory NMR/IR results may arise from tautomerism (e.g., pyrazole ring proton shifts) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography for unambiguous confirmation of substituent positions .

- Spiking experiments with reference standards to identify impurities.

Q. What methodologies are used to assess the compound’s biological activity, such as enzyme inhibition?

- In vitro assays : Phosphodiesterase inhibition can be measured via colorimetric methods (e.g., hydrolysis of p-nitrophenyl phosphate) .

- Kinetic studies : Determine IC₅₀ values using dose-response curves.

- Molecular dynamics simulations : Predict binding affinities to active sites (e.g., PDE5 homology models) .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

Advanced techniques include:

- LC-MS/MS : Identify trace impurities (e.g., unreacted intermediates) with high sensitivity.

- QbD (Quality by Design) : Define critical process parameters (CPPs) like pH and temperature to control impurity formation.

- DoE (Design of Experiments) : Statistically optimize reaction conditions to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.